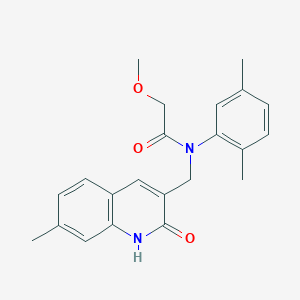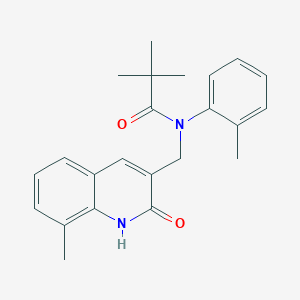
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as VUAA1, is a chemical compound that has been extensively studied for its potential applications in scientific research. VUAA1 is a small molecule that has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide activates TRPA1 by covalently modifying a cysteine residue in the channel. This modification leads to a conformational change in the channel, which results in the opening of the channel and the influx of cations into the cell. The influx of cations leads to depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 by N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide leads to a variety of biochemical and physiological effects. In sensory neurons, the influx of cations leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the perception of pain and inflammation. In other cell types, the influx of cations can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide in lab experiments is its specificity for the TRPA1 ion channel. This allows researchers to study the physiological and pathological roles of TRPA1 without the interference of other ion channels. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide is its covalent modification of the TRPA1 channel. This can lead to irreversible effects on the channel and can limit the duration of the experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide. One area of research is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Another area of research is the study of the physiological and pathological roles of TRPA1 in different cell types and tissues. This could lead to a better understanding of the role of TRPA1 in various diseases and could lead to the development of new therapies. Finally, the development of TRPA1 antagonists could be useful in the treatment of diseases such as asthma and chronic obstructive pulmonary disease, where TRPA1 is involved in airway inflammation.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide involves a series of chemical reactions. The starting material is 8-methylquinoline-3-carbaldehyde, which is reacted with o-toluidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with pivaloyl chloride to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been shown to activate TRPA1 and can be used to study the physiological and pathological roles of TRPA1 in vivo and in vitro.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-6-7-12-19(15)25(22(27)23(3,4)5)14-18-13-17-11-8-10-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODBBBQXLFZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

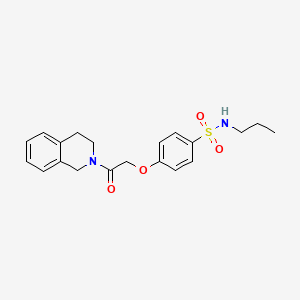
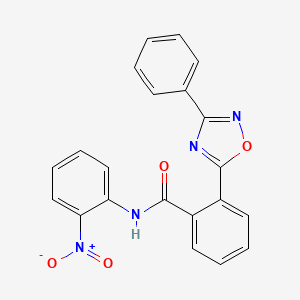
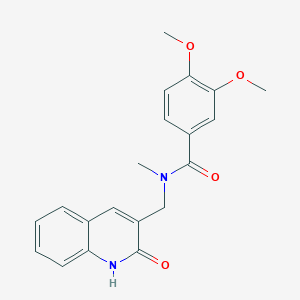

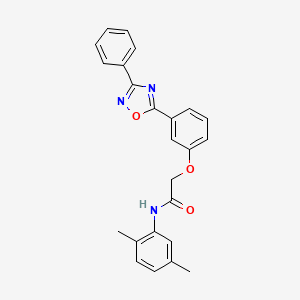


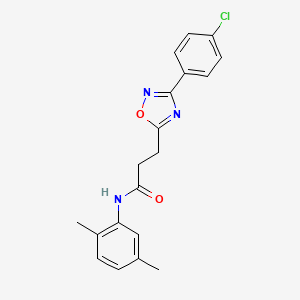

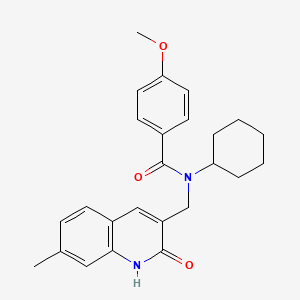
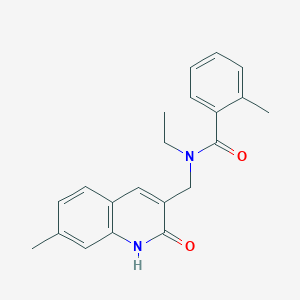
![N-(3,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7695471.png)

